molecular formula C16H21N4O3+ B12297270 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

Cat. No.: B12297270
M. Wt: 317.36 g/mol
InChI Key: BLEGJVHVZKURMF-UHFFFAOYSA-N
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Description

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves the reaction of 1,3-dipropylxanthine with 3-oxocyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium t-butoxide in a solvent like t-butanol . The product is then purified through distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The purine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .

Comparison with Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, with mild stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

Comparison: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is unique due to its specific structure, which includes a cyclopentyl group. This structural feature imparts distinct chemical and biological properties compared to other purine derivatives. For instance, its antioxidant activity is more pronounced due to the presence of the oxo group, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C16H21N4O3+

Molecular Weight

317.36 g/mol

IUPAC Name

8-(3-oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

InChI

InChI=1S/C16H21N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3/q+1

InChI Key

BLEGJVHVZKURMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCC(=O)C3

Origin of Product

United States

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